

A Technical Guide to the Isotopic Enrichment and Purity of Ketoconazole-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of **Ketoconazole-d4**, a critical stable isotope-labeled internal standard used in bioanalytical studies. Adherence to stringent quality control measures is paramount to ensure the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the typical specifications, detailed analytical methodologies, and quality control workflows for **Ketoconazole-d4**.

Quantitative Data Summary

The quality of **Ketoconazole-d4** is defined by its isotopic enrichment and chemical purity. The following tables summarize the typical specifications for high-quality **Ketoconazole-d4** suitable for use as an internal standard in regulated bioanalysis.[1][2]

Table 1: Isotopic Enrichment Specifications



| Parameter | Specification | Typical Value | Analytical Method |
|-----------------------|-------------------|---------------|--|
| Isotopic Enrichment | ≥ 98 atom % D | > 99 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Isotopic Distribution | Mass Spectrometry | | |
| d4 | Report Value | > 99% | - |
| d3 | Report Value | < 1% | - |
| d2 | Report Value | < 0.1% | - |
| d1 | Report Value | < 0.1% | - |
| d0 (unlabeled) | Report Value | < 0.1% | |

Table 2: Chemical Purity and Impurity Profile

| Parameter | Specification | Analytical Method | |
|----------------------------|-------------------------------------|-------------------|--|
| Chemical Purity | | | |
| Purity by HPLC | ≥ 98% | HPLC-UV | |
| Potential Impurities | | | |
| Unlabeled Ketoconazole | ≤ 0.5% | LC-MS/MS | |
| Process-Related Impurities | Report individual impurities > 0.1% | HPLC-UV, LC-MS/MS | |
| Residual Solvents | Per ICH Q3C guidelines | Headspace GC-MS | |

Experimental Protocols

The accurate characterization of **Ketoconazole-d4** relies on robust and validated analytical methods. The following sections detail the experimental protocols for determining isotopic enrichment and chemical purity.

Isotopic Enrichment Analysis by Mass Spectrometry



High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution of **Ketoconazole-d4**.

Protocol:

- Sample Preparation: Prepare a 1 μg/mL solution of **Ketoconazole-d4** in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
 coupled with a UHPLC system.
- LC Method:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to ensure the elution of Ketoconazole.
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometry Method:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan from m/z 500-550.
 - Resolution: > 60,000.
- Data Analysis:
 - Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, d3, and d4 species of ketoconazole.
 - Integrate the peak areas for each isotopic species.



 Calculate the percentage of each species relative to the total integrated area of all isotopic species.

Isotopic Enrichment and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides information on the location and degree of deuteration, as well as chemical purity.[3][4]

Protocol:

- Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Ketoconazoled4 in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a certified internal standard of known concentration.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H-NMR Acquisition:
 - Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
 - The absence or significant reduction of signals corresponding to the protons on the piperazine ring at the 3 and 5 positions confirms deuteration.[5]
- ²H-NMR Acquisition:
 - Acquire a ²H-NMR spectrum to directly observe the deuterium signals and confirm their chemical environment.
- Data Analysis:
 - Isotopic Enrichment: Compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal in the molecule.
 - Chemical Purity: Compare the integral of the analyte signals to the integral of the certified internal standard signal.



Chemical Purity by High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a standard method for assessing the chemical purity of **Ketoconazole-d4** and quantifying impurities.[6][7]

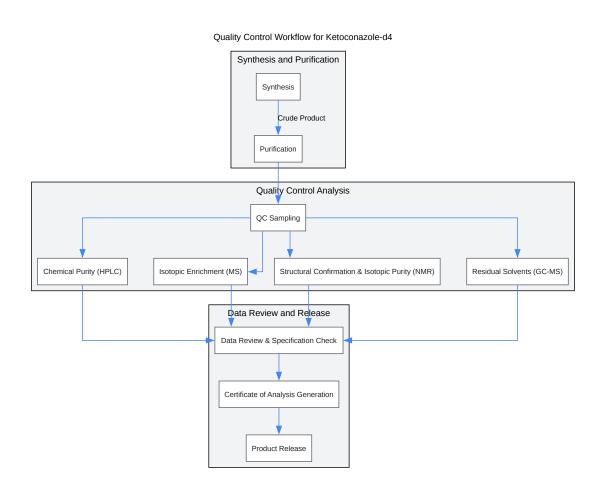
Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of **Ketoconazole-d4** in the mobile phase.
- Instrumentation: An HPLC system with a UV detector.
- HPLC Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).[6]
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.2% triethylamine adjusted to pH 6.5 with phosphoric acid) in a 70:30 ratio.[6]
 - Flow Rate: 1.0 mL/min.[6]
 - Detection: UV at 243 nm.[6]
 - Injection Volume: 10 μL.[6]
- Data Analysis:
 - Integrate the peak area of Ketoconazole-d4 and any impurity peaks.
 - Calculate the area percentage of the main peak to determine the chemical purity.

Visualizations

The following diagrams illustrate the quality control workflow and the molecular structure of **Ketoconazole-d4**.





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Caption: A typical workflow for the quality control and release of Ketoconazole-d4.







Deuteration Sites on Ketoconazole-d4

Deuteration Sites on Ketoconazole-d4

Deuterium atoms (d4) are located at the 3 and 5 positions of the piperazine ring.

[Image of Ketoconazole Structure]

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Caption: The four deuterium atoms in **Ketoconazole-d4** are located on the piperazine ring.

Conclusion

The quality and reliability of bioanalytical data are fundamentally dependent on the quality of the internal standards used. For **Ketoconazole-d4**, this necessitates rigorous testing to confirm high isotopic enrichment and chemical purity. The experimental protocols and specifications outlined in this guide provide a framework for researchers and drug development professionals to ensure that their **Ketoconazole-d4** internal standard meets the stringent requirements for regulated bioanalysis, thereby contributing to the generation of accurate and defensible pharmacokinetic and metabolic data.[8][9][10]

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